(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride
Overview
Description
(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C₉H₉BrClNS and a molecular weight of 278.60 g/mol . It is a derivative of benzo[b]thiophene, a heterocyclic compound containing both sulfur and benzene rings. This compound is primarily used in research and development, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride typically involves the bromination of benzo[b]thiophene followed by amination and subsequent conversion to the hydrochloride salt. One common method includes the following steps:
Bromination: Benzo[b]thiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Amination: The brominated product is then reacted with an amine, such as methylamine, under basic conditions to form the methanamine derivative.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors for bromination and amination steps, as well as efficient purification techniques such as crystallization and recrystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling with boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS), iron(III) bromide.
Amination: Methylamine, sodium hydroxide.
Coupling: Phenylboronic acid, palladium catalysts.
Major Products
Substitution: Various substituted benzo[b]thiophene derivatives.
Oxidation: Oxidized forms of the compound.
Scientific Research Applications
(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in drug development.
Mechanism of Action
The mechanism of action of (5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,1,3-benzothiadiazole: Another brominated heterocyclic compound with similar structural features.
3-Bromobenzo[b]selenophene: A selenium-containing analog of (5-Bromobenzo[b]thiophen-3-yl)methanamine.
Uniqueness
(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of both bromine and amine functional groups.
Properties
IUPAC Name |
(5-bromo-1-benzothiophen-3-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNS.ClH/c10-7-1-2-9-8(3-7)6(4-11)5-12-9;/h1-3,5H,4,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRMMKSEZJLOTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CS2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656760 | |
Record name | 1-(5-Bromo-1-benzothiophen-3-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55810-75-8, 744985-64-6 | |
Record name | Benzo[b]thiophene-3-methanamine, 5-bromo-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55810-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Bromo-1-benzothiophen-3-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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